The synthesis of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid and its derivatives has been described in various publications. One approach involves the condensation of substituted phenylhydrazines with 2-(hydroxymethylene)cyclohexanone-4-carboxylates. [] Another method utilizes a three-component condensation reaction involving 3-aminopyrrole derivatives. [, ] The specific synthetic route and conditions depend on the desired derivative and its substitution pattern.
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid comprises a tetrahydroindazole core structure with a carboxylic acid group at the 5-position and a trifluoromethyl group at the 3-position. Variations in the N1 and N2 substituents on the indazole ring lead to a diverse range of derivatives. []
The carboxylic acid and trifluoromethyl groups in 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid offer opportunities for further chemical modifications. For example, the carboxylic acid can be esterified or converted into amides. [] The trifluoromethyl group, while relatively inert, can be manipulated under specific conditions to introduce further functional groups.
The mechanism of action of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid derivatives is diverse and depends on the specific derivative and its target. For instance, one derivative, SNX-2112, acts as a potent inhibitor of heat shock protein 90 (Hsp90) by binding to its ATP-binding pocket. [] This inhibition leads to the degradation of Hsp90 client proteins and induces anti-proliferative effects in cancer cells. Another derivative, Suprafenacine, disrupts microtubule polymerization by binding to the colchicine-binding site of tubulin, causing cell cycle arrest and apoptosis in cancer cells. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: